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molecular formula C11H7ClN2 B8816785 2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 122453-02-5

2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B8816785
M. Wt: 202.64 g/mol
InChI Key: AYHPEZVIRQXWOM-UHFFFAOYSA-N
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Patent
US05310938

Procedure details

To 108 mL of trifluoroacetic acid stirred at 23° C. is added 54.00 g (0.183 mol) of solid p-chloro-β-[(formylmethyl)amino]cinnamonitrile, diethyl acetal over a period of 45 minutes. This addition produced an exotherm to 38° C. and, 32 minutes into the addition, a solid started to precipitate. After stirring at room temperature for 30 minutes, the reaction mixture is vacuum filtered and the collected solid is washed first with trifluoroacetic acid, secondly with an ethyl acetate-hexane mixture, and finally with hexane. The yield is 16.83 g (45.4%) of an off-white solid, mp 165°-166° C.
[Compound]
Name
solid
Quantity
54 g
Type
reactant
Reaction Step One
Name
p-chloro-β-[(formylmethyl)amino]cinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:10][CH2:11][CH:12]=O)=[CH:7][C:8]#[N:9])=[CH:4][CH:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[NH:10][CH:11]=[CH:12][C:7]=2[C:8]#[N:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
solid
Quantity
54 g
Type
reactant
Smiles
Name
p-chloro-β-[(formylmethyl)amino]cinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=CC#N)NCC=O)C=C1
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
108 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
produced an exotherm to 38° C.
ADDITION
Type
ADDITION
Details
32 minutes into the addition
Duration
32 min
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solid is washed first with trifluoroacetic acid, secondly with an ethyl acetate-hexane mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1NC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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